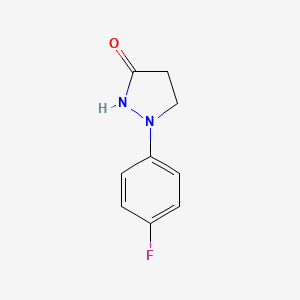

1-(4-Fluorophenyl)pyrazolidin-3-one

描述

属性

IUPAC Name |

1-(4-fluorophenyl)pyrazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O/c10-7-1-3-8(4-2-7)12-6-5-9(13)11-12/h1-4H,5-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWYGDAIXDPQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(NC1=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80607718 | |

| Record name | 1-(4-Fluorophenyl)pyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6119-11-5 | |

| Record name | 1-(4-Fluorophenyl)pyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 4 Fluorophenyl Pyrazolidin 3 One and Its Derivatives

Conventional Solution-Phase Synthetic Protocols

Cyclocondensation Reactions of Hydrazine (B178648) Derivatives with α,β-Unsaturated Esters or Carboxylic Acid Derivatives

The cornerstone of synthesizing 1-(4-fluorophenyl)pyrazolidin-3-one and its analogs is the cyclocondensation reaction. This method involves the reaction of a substituted hydrazine, in this case, (4-fluorophenyl)hydrazine (B109058), with an α,β-unsaturated ester or a related carboxylic acid derivative. rsc.orgrsc.org The reaction typically proceeds through a Michael addition of the hydrazine to the unsaturated system, followed by an intramolecular cyclization to form the five-membered pyrazolidinone ring.

For instance, the reaction of (4-fluorophenyl)hydrazine with esters like methyl acrylate (B77674) or ethyl acrylate leads to the formation of the desired pyrazolidinone. rsc.orgresearchgate.net The reactivity of the carboxylic acid derivative is a crucial factor, with acyl chlorides and bromides being the most reactive, followed by anhydrides, esters, and finally amides. libretexts.orgyoutube.com The choice of the specific α,β-unsaturated ester can also influence the reaction, with various derivatives being employed to introduce diversity into the final pyrazolidinone structure. researchgate.netmdpi.com

Optimization of Reaction Parameters for Enhanced Yield and Purity

Achieving high yields and purity in the synthesis of this compound necessitates careful optimization of several reaction parameters. Key factors that are manipulated include the solvent system, reaction temperature, the ratio of reactants, and the concentration of any base used as a catalyst. researchgate.net

In a conventional solution-phase synthesis of the related compound 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979), ethanol (B145695) is often used as the solvent. semanticscholar.org The choice of base is also critical, with stronger bases sometimes required to facilitate the reaction, although milder conditions are generally preferred for environmental and safety reasons. semanticscholar.org The molar ratio of the hydrazine derivative to the α,β-unsaturated ester is systematically varied to find the optimal balance that maximizes product formation and minimizes side reactions. researchgate.net Temperature also plays a significant role; for example, some reactions involving hydrazine hydrate (B1144303) and acrylates require elevated temperatures to proceed effectively. rsc.org

The following table summarizes the optimization of various parameters for the synthesis of a related pyrazolidinone, highlighting the impact on yield.

Table 1: Optimization of Reaction Parameters for Pyrazolidinone Synthesis

| Parameter | Variation | Effect on Yield | Reference |

|---|---|---|---|

| Base | Different bases screened | Significant impact on yield | researchgate.netsemanticscholar.org |

| Reactant Ratio | Varied molar ratios | Optimal ratio enhances yield | researchgate.net |

| Solvent | Ethanol vs. solvent-free | Solvent choice affects reaction efficiency | semanticscholar.org |

| Temperature | Increased temperature | Can promote reaction but may lead to side products | rsc.org |

Advanced and Green Synthetic Approaches

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These "green" approaches aim to reduce solvent use, minimize waste, and shorten reaction times.

Solvent-Free Mechanochemical Synthesis via Ball-Milling Techniques

A notable green alternative to conventional synthesis is mechanochemistry, specifically using ball-milling techniques. rsc.orgrsc.org This solvent-free method involves the grinding of solid reactants, (4-fluorophenyl)hydrazine and an appropriate acrylate, in the presence of a base within a ball mill. researchgate.netresearchgate.net The mechanical energy from the milling process initiates the chemical reaction, leading to the formation of this compound. nih.govnih.gov

This approach offers several advantages, including the elimination of bulk solvents, which reduces environmental impact and simplifies product purification. rsc.orgrsc.org Studies on the synthesis of the analogous 1-(4-chlorophenyl)pyrazolidin-3-one have demonstrated the feasibility and efficiency of this method, with systematic investigations into the effects of different bases, reactant ratios, and milling conditions to optimize the yield. researchgate.netsemanticscholar.org The use of a pestle and mortar for grinding has also been explored as a low-cost alternative to specialized ball-milling equipment. diva-portal.org

Table 2: Comparison of Conventional vs. Ball-Milling Synthesis of a Pyrazolidinone

| Method | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional | Ethanol | Several hours | Moderate | semanticscholar.org |

| Ball-Milling | Solvent-free | Shorter | Good to excellent | researchgate.netsemanticscholar.org |

Microwave-Assisted Cyclization Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov In the context of this compound synthesis, microwave irradiation can significantly reduce reaction times for the cyclization step. nih.govmdpi.com The focused heating provided by microwaves can lead to faster and more efficient reactions compared to conventional heating methods. nih.govrsc.org

This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazole (B372694) and quinazolinone derivatives. rsc.orgnih.govrsc.org The benefits include improved yields, cleaner reactions, and the ability to perform reactions in a more controlled and reproducible manner. nih.govsemanticscholar.org The one-pot, multi-component synthesis of complex heterocyclic systems under microwave irradiation further highlights the potential of this technology for creating diverse molecular libraries efficiently. rsc.orgsemanticscholar.org

Continuous Flow Reactor Applications for Scalable Synthesis

For the large-scale production of this compound, continuous flow chemistry presents a promising and scalable alternative to traditional batch processing. bohrium.comresearchgate.net Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, higher yields, and improved product consistency. mdpi.combeilstein-journals.org

Catalyst Recycling Strategies in Pyrazolidinone Synthesis

The sustainable synthesis of pyrazolidinones is enhanced by the ability to recycle and reuse catalysts, a key aspect of green chemistry. While specific studies on catalyst recycling for the direct synthesis of this compound are not extensively detailed in the provided information, the broader context of catalyst recycling in related chemical transformations offers valuable insights.

Catalytic chemical recycling is a promising approach for the depolymerization of waste materials into valuable monomers, a process that relies on the longevity and reusability of the catalyst. rsc.org The principles of developing robust catalysts that can withstand multiple reaction cycles are applicable to the synthesis of complex molecules like pyrazolidinones. rsc.orgchemrxiv.org For instance, in the synthesis of 1,2,3-triazoles via the azide-alkyne cycloaddition (AAC) reaction, a supported gold nanoparticle catalyst (Au/TiO2) was tested for its recyclability. mdpi.com The catalyst was separated, washed, and dried after each cycle. Although a decrease in yield was observed over five consecutive runs, the study highlights the potential for catalyst reuse in heterocyclic synthesis. mdpi.com Such methodologies, involving the recovery and reactivation of catalysts, are crucial for the economic and environmental viability of large-scale pyrazolidinone production.

Stereoselective and Asymmetric Synthesis of Fluorinated Pyrazolidinones

The biological activity of fluorinated pyrazolidinones is often dependent on their stereochemistry, making stereoselective and asymmetric synthesis a critical area of research.

Palladium-Catalyzed Asymmetric Hydrogenation of Fluorinated Pyrazol-5-ols

A highly effective method for producing chiral fluorinated pyrazolidinones is the palladium-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols. rsc.orgnih.govscispace.com This process involves the capture of active tautomers of the pyrazol-5-ols, which are then hydrogenated with high enantioselectivity. rsc.orgnih.govscispace.com

The success of this transformation is attributed to the use of a Brønsted acid, which promotes the tautomerization of the pyrazol-5-ol to its more reactive form. rsc.orgnih.govscispace.com The palladium catalyst, in conjunction with a chiral ligand, then facilitates the asymmetric hydrogenation. researchgate.net This method has been used to synthesize a variety of 2,5-disubstituted and 2,4,5-trisubstituted pyrazolidinones with excellent enantiomeric excesses (up to 96% and 95% ee, respectively). rsc.orgnih.govscispace.com

A key aspect of this methodology is the choice of the chiral ligand. For the asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols, (S)-MeO-Biphep has been shown to be an effective chiral ligand, leading to high enantioselectivities. researchgate.net

Table 1: Palladium-Catalyzed Asymmetric Hydrogenation of a Fluorinated Pyrazol-5-ol

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) |

| 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | Pd(OCOCF₃)₂ / (S)-MeO-Biphep | (S)-1-phenyl-3-(trifluoromethyl)pyrazolidin-5-one | Up to 96% |

This table is based on data from a study on the palladium-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols. nih.govresearchgate.net

Strategies for Enantio- and Diastereoselective Synthesis

The development of enantio- and diastereoselective synthetic routes is crucial for accessing specific stereoisomers of this compound and its derivatives. One prominent strategy is the palladium-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols. rsc.org This method has proven effective in generating a range of 2,5-disubstituted and 2,4,5-trisubstituted pyrazolidinones with high levels of enantioselectivity. rsc.orgscispace.com The key to this approach is the in-situ generation of a more reactive tautomer of the pyrazol-5-ol, which is then hydrogenated asymmetrically. rsc.orgnih.gov

Transformation from Chiral Precursors and Kinetic Resolution Techniques

Another important avenue for the synthesis of enantiomerically pure fluorinated pyrazolidinones involves the use of chiral starting materials or the application of kinetic resolution techniques. nih.govscispace.com While the direct transformation from chiral precursors for this compound is not explicitly detailed in the provided results, the concept is a fundamental strategy in asymmetric synthesis.

Kinetic resolution is a powerful tool for separating enantiomers of a racemic mixture. nih.gov This technique can be applied to the synthesis of chiral pyrazolidinones. nih.govscispace.com For instance, a cinchona alkaloid-catalyzed kinetic resolution has been successfully used to synthesize planar-chiral dianthranilides, demonstrating the potential of this method for creating chiral heterocyclic compounds. nih.gov Similarly, a kinetic resolution of a planar-chiral [2.2]paracyclophane was achieved through a Michael addition to nitroolefins, catalyzed by a helical peptide. researchgate.net These examples underscore the potential of kinetic resolution in isolating desired enantiomers of chiral pyrazolidinones.

Chemical Reactivity and Transformations of 1 4 Fluorophenyl Pyrazolidin 3 One

Derivatization and Functionalization on the Pyrazolidinone Ring System

The pyrazolidinone ring of 1-(4-Fluorophenyl)pyrazolidin-3-one offers multiple sites for chemical modification, including the nitrogen and carbon atoms of the heterocyclic core. These functionalization reactions are crucial for the development of new derivatives with potential applications in various fields of chemistry.

Electrophilic Substitution Reactions (e.g., Halogenation, Bromination)

While electrophilic substitution on the phenyl ring of 1-arylpyrazolidin-3-ones is a common reaction, direct electrophilic substitution on the pyrazolidinone ring itself is less frequently documented. However, the reactivity of the pyrazolidinone core allows for halogenation under specific conditions. For the broader class of pyrazol-3-ones, halogenation reactions using bromine and N-bromosuccinimide are known to occur, suggesting that similar transformations could be applied to this compound. researchgate.net These reactions typically target the C4 position of the pyrazolidinone ring, which is activated by the adjacent carbonyl and amino groups.

For instance, the reaction of a 1-arylpyrazolidin-3-one with a brominating agent would be expected to yield the corresponding 4-bromo derivative. The reaction conditions, such as the choice of solvent and temperature, would be critical in controlling the selectivity and yield of the product.

Oxidation Reactions to Pyrazolidin-3-one (B1205042) Derivatives

The pyrazolidinone ring system can undergo oxidation at various positions. The oxidation of pyrazol-3-ones has been studied using a variety of oxidizing agents. researchgate.net These reactions can lead to the formation of new functional groups or the generation of more complex dimeric structures. For example, the oxidation of certain pyrazolone (B3327878) derivatives can result in the formation of 4,4'-bipyrazolones through a C-C bond formation at the C4 position. nih.gov This type of oxidative coupling highlights the reactivity of the C4 position of the pyrazolidinone ring.

Reduction Reactions to Modify Functional Groups

The carbonyl group at the C3 position of the pyrazolidinone ring is a key site for reduction reactions. The reduction of this lactam carbonyl can lead to the corresponding pyrazolidine (B1218672) or can be part of a more complex reductive transformation. The reduction of functional groups in pyrazol-3-one derivatives can generally be achieved with various reducing agents without affecting the pyrazolidinone ring itself. researchgate.net However, specific reduction of the carbonyl group within the this compound ring would likely require carefully chosen reagents to avoid reduction of the fluorophenyl group. Common reducing agents for carbonyl groups include sodium borohydride (B1222165) and lithium aluminum hydride, with the choice of reagent depending on the desired outcome and the presence of other functional groups.

Annulation and Ring Expansion Chemistry

This compound serves as a valuable precursor in annulation and ring expansion reactions, leading to the synthesis of more complex, fused heterocyclic systems. These transformations often involve transition metal catalysis and showcase the utility of the pyrazolidinone scaffold in constructing diverse molecular architectures.

Formal [3+3] Annulation with gem-Difluorocyclopropenes

A notable transformation of 1-arylpyrazolidinones, including the 4-fluorophenyl derivative, is the rhodium(III)-catalyzed formal [3+3] annulation with gem-difluorocyclopropenes. rsc.org In this reaction, the 1-arylpyrazolidinone acts as an enamine equivalent, while the gem-difluorocyclopropene serves as a β-fluorinated three-carbon synthon. rsc.org This process involves a cascade of bond cleavages and formations, including C–H, N–H, N–N, C–C, and C–F bond cleavages, ultimately leading to a ring expansion of the pyrazolidinone and the formation of a pyridine (B92270) ring. rsc.org

Formal [5+1] Annulation Leading to Fluorinated Pyridopyrimidinone Derivatives

Simultaneously with the [3+3] annulation, a formal [5+1] annulation pathway also occurs in the rhodium(III)-catalyzed reaction of 1-arylpyrazolidinones with gem-difluorocyclopropenes. rsc.org In this pathway, the 1-arylpyrazolidinone functions as a latent 3-aminopropanamide (B1594134) moiety, and the gem-difluorocyclopropene acts as a one-carbon synthon. rsc.org This remarkable transformation results in the formation of fluorinated pyridopyrimidinone derivatives. rsc.org This dual reactivity highlights the complex and versatile nature of the pyrazolidinone scaffold in constructing intricate heterocyclic systems.

| Reactant 1 | Reactant 2 | Catalyst | Annulation Type | Product | Reference |

| 1-Arylpyrazolidinone | gem-Difluorocyclopropene | Rhodium(III) | Formal [3+3] | Pyridine derivative | rsc.org |

| 1-Arylpyrazolidinone | gem-Difluorocyclopropene | Rhodium(III) | Formal [5+1] | Fluorinated Pyridopyrimidinone derivative | rsc.org |

Transition-Metal-Catalyzed C-H Functionalization/Annulation Reactions

While direct transition-metal-catalyzed C-H functionalization of the pyrazolidinone core of this compound is not extensively documented in the provided results, the broader field of pyrazolone chemistry often employs such methods. These reactions typically involve the activation of C-H bonds by a transition metal catalyst, such as palladium, rhodium, or copper, followed by coupling with a suitable reaction partner. This allows for the direct introduction of new carbon-carbon or carbon-heteroatom bonds onto the heterocyclic scaffold, providing an efficient route to functionalized derivatives.

Annulation reactions, which involve the formation of a new ring fused to the existing pyrazolidinone system, are also a key transformation. These reactions can be mediated by transition metals and often proceed through a cascade of bond-forming events. For instance, a palladium-catalyzed process could involve an initial C-H activation followed by an intramolecular cyclization to construct a new fused ring.

Role as a Building Block and Precursor in Heterocyclic Synthesis

This compound is a key intermediate in the synthesis of a wide array of heterocyclic compounds. Its utility stems from the reactive sites within its structure, which can participate in various cyclization and condensation reactions.

The pyrazolidinone ring can be a precursor to functionalized pyrazoles and dihydropyrazoles. For example, reaction with appropriate reagents can lead to the opening of the pyrazolidinone ring followed by rearrangement or further reaction to form the aromatic pyrazole (B372694) core. The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.com In a related manner, this compound can be chemically modified to serve as a synthon for one of these components.

The synthesis of dihydropyrazoles can be achieved through various methods, including the formal [4+1] annulation of α-arylhydrazonoketones with dimethyl sulfonium (B1226848) methylides. documentsdelivered.com The 1-(4-fluorophenyl) moiety in these reactions influences the electronic properties and reactivity of the starting materials and the resulting products.

The following table summarizes examples of synthesized functionalized pyrazoles and dihydropyrazoles, highlighting the diversity of structures that can be accessed.

| Starting Material | Reagent(s) | Product | Reference |

| 1-(3-Fluorophenyl)ethanone | 4-Hydrazinobenzoic acid, then various hydrazines | Fluorophenyl-derived pyrazole aldehydes and hydrazones | nih.gov |

| 2-(Phenyl/substituted phenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Vilsmeier-Haack reagents, then nucleophiles | 5-Chloro-1-(phenyl/substituted phenyl)-3-methyl-1H-pyrazole-4-carbaldehydes | nih.gov |

| N-Nitroso-2-fluorophenylglycines | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | 1-(2-Fluorophenyl)pyrazoles | nih.gov |

| α-Arylhydrazonoketones | Dimethyl sulfonium methylides | Substituted dihydro-1H-pyrazoles and 1H-pyrazoles | documentsdelivered.com |

| Tosylhydrazones | Nitroalkenes | 3,4-Diaryl-1H-pyrazoles | rsc.org |

This compound can serve as a precursor for the synthesis of fused bicyclic systems where the pyrazolidinone ring is annulated with another heterocyclic ring. For example, pyrazolo[1,2-a]pyrazoles can be synthesized through multi-step sequences that may involve the initial functionalization of the pyrazolidinone, followed by a cyclization reaction.

The synthesis of pyrazolo[1,5-c]pyrimidines often involves the reaction of aminopyrazoles with various electrophiles. While not directly starting from this compound, the pyrazole core is a key structural feature. The synthesis of pyrazolo[1,5-a]pyrimidines, a related and extensively studied class of compounds, typically involves the cyclization or condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govrsc.orgresearchgate.net These synthetic strategies highlight the importance of the pyrazole scaffold in constructing fused heterocyclic systems.

The versatility of pyrazole derivatives extends to the construction of other fused heterocyclic systems. Furo[2,3-c]pyrazoles, for instance, combine a furan (B31954) ring with a pyrazole ring. nih.gov The synthesis of such compounds can be achieved from appropriately substituted pyrazoles that undergo cyclization to form the furan ring.

Pyrazolo[3,4-d]pyrimidines are a particularly important class of fused heterocycles, often synthesized from substituted pyrazole precursors. researchgate.netsemanticscholar.orgnih.govnih.govrsc.org These compounds are considered bioisosteres of purines and exhibit a wide range of biological activities. researchgate.netnih.gov The synthesis often involves the reaction of a 5-aminopyrazole derivative with a suitable three-carbon synthon to construct the pyrimidine (B1678525) ring.

The following table provides examples of synthetic routes to various fused pyrazole-containing heterocycles.

| Target Heterocycle | Synthetic Approach | Key Precursor | Reference(s) |

| Pyrazolo[1,5-a]pyrimidines | Cyclization/Condensation | 5-Aminopyrazoles | nih.govrsc.orgresearchgate.net |

| Pyrazolo[3,4-d]pyrimidines | Reaction with various alkylating agents | 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Cyclization of pyrazole precursors | 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | semanticscholar.org |

| Furo[2,3-c]pyrazoles | Not detailed | Not detailed | nih.gov |

| Pyrano[2,3-c]pyrazoles | Algar–Flynn–Oyamada reaction | Pyrazole-chalcones | nih.gov |

| Tetrahydro-4H-pyrazolo[1,5-a] nih.govnih.govdiazepin-4-ones | Oxirane ring-opening and cyclization | Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates | nih.gov |

| 4-Arylpyrazolo[3,4-b]pyridin-6-ones | One-pot reaction of 5-aminopyrazoles with azlactones | 5-Aminopyrazoles and 4-arylidene-2-phenyloxazol-5(4H)-ones | nih.gov |

| 1,4-Dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolines | Chiral phosphine-mediated alkylation/annulation | Modified MBH carbonates and pyrazolones | rsc.orgrsc.org |

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of 1-(4-Fluorophenyl)pyrazolidin-3-one, providing detailed information about the hydrogen, carbon, fluorine, and nitrogen nuclei within the molecule.

¹H NMR Spectroscopic Analysis for Proton Environments and Coupling

Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms in the molecule. The spectrum of this compound displays distinct signals corresponding to the protons on the pyrazolidine (B1218672) ring and the fluorophenyl group. The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), provide information on the electronic environment and connectivity of the protons. ubc.ca

The protons on the pyrazolidine ring typically appear as multiplets due to spin-spin coupling. The methylene (B1212753) protons adjacent to the carbonyl group (C5-H) and those adjacent to the nitrogen atom (C4-H) will have characteristic chemical shifts. The aromatic protons of the 4-fluorophenyl group will also show characteristic splitting patterns, often as doublets or multiplets, due to coupling with each other and with the fluorine atom. mdpi.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrazolidine Ring Protons | Variable | Multiplets | Variable |

| Aromatic Protons (Fluorophenyl) | Variable | Doublets/Multiplets | Variable |

¹³C NMR Spectroscopic Analysis for Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of neighboring atoms.

The carbonyl carbon (C=O) of the pyrazolidin-3-one (B1205042) ring is typically observed at a downfield chemical shift, a characteristic feature for this functional group. The carbons of the pyrazolidine ring and the fluorophenyl group will also have distinct chemical shifts. The carbon atoms of the fluorophenyl ring will exhibit coupling with the fluorine atom, resulting in splitting of their signals. mdpi.com

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | Typically > 160 |

| Pyrazolidine Ring Carbons | Variable |

| Fluorophenyl Ring Carbons | Variable |

¹⁹F NMR and ¹⁵N NMR Spectroscopic Investigations

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for compounds containing fluorine. For this compound, the ¹⁹F NMR spectrum will show a signal corresponding to the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. rsc.orgrsc.orgnih.gov

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy can be used to probe the nitrogen environments within the pyrazolidine ring. While less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, it can provide valuable structural information. The two nitrogen atoms in the pyrazolidine ring will have distinct chemical shifts, reflecting their different chemical environments (one adjacent to the carbonyl group and the other bonded to the fluorophenyl group). rsc.orgyoutube.com

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopic Characterization of Functional Groups (e.g., Carbonyl Stretch)

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its functional groups. The most prominent and diagnostic peak is the carbonyl (C=O) stretching vibration, which typically appears in the region of 1680-1750 cm⁻¹. spectroscopyonline.compg.edu.plucla.edulibretexts.org The exact position of this band can be influenced by the ring strain and electronic effects of the substituents.

Other characteristic absorptions include the N-H stretching vibration (if present as a tautomer), C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations. The C-F stretching vibration of the fluorophenyl group also gives rise to a characteristic absorption band.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1680 - 1750 |

| N-H | Stretch | 3200 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C-F | Stretch | 1000 - 1400 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. In a mass spectrometer, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Molecular Structure Determination

While a specific crystallographic study for the parent compound, this compound, is not available in the cited literature, a detailed analysis of the closely related derivative, 1-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one , offers significant insights into the expected structural features. nih.govdoaj.org This analysis serves as a robust model for understanding the core pyrazolidinone structure when substituted with a 4-fluorophenyl group at the N1 position.

The crystal structure of the analog, 1-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one, was determined to belong to the monoclinic crystal system. nih.gov The specific space group was identified, providing a mathematical description of the symmetry elements present within the crystal lattice. The unit cell parameters, which define the dimensions and shape of the fundamental repeating unit of the crystal, were precisely measured. nih.gov

Table 1: Crystallographic Data for 1-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₅FN₂O₂ |

| Formula Weight (Mᵣ) | 286.30 |

| Crystal System | Monoclinic |

| a | 11.455 (2) Å |

| b | 7.1590 (14) Å |

| c | 18.136 (4) Å |

| β | 101.05 (3)° |

| Volume (V) | 1459.7 (5) ų |

This data pertains to the derivative 1-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one and is presented as a model for the structural characteristics of this compound.

Hydrogen bonds are pivotal in dictating the supramolecular assembly in the crystal lattice. In the crystal structure of the analog, both intramolecular and intermolecular hydrogen bonds are observed. nih.gov Intermolecular N-H···O hydrogen bonds link adjacent molecules, creating distinct ring motifs, specifically R₂²(8) rings. nih.govdoaj.org Additionally, C-H···F interactions contribute to the stabilization of the crystal structure, forming larger R₂²(18) ring patterns. nih.govdoaj.org The presence of a hydrogen-bond donor (the N-H group) and acceptor (the carbonyl oxygen) on the pyrazolidinone core facilitates the formation of these predictable and stabilizing networks, a feature also observed in simpler heterocyclic systems like 4-fluoro-1H-pyrazole. nih.gov

Application of Other Advanced Spectroscopic Techniques in Chemical Analysis

While SCXRD provides the ultimate structural map in the solid state, other spectroscopic techniques are essential for confirming the identity and purity of this compound and related compounds, as well as for studying their behavior in solution.

For newly synthesized fluorinated pyrazole (B372694) derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and Fourier-transform infrared (FT-IR) spectroscopy is routinely used to confirm the molecular structure. mdpi.com

NMR Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. For fluorinated compounds, ¹⁹F NMR is particularly powerful for confirming the presence and chemical environment of the fluorine atom. Conformational analysis in solution can be performed using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which measures through-space interactions between protons, providing insights into the molecule's preferred shape and the influence of substituents like fluorine on conformational equilibria. mdpi.com

Mass Spectrometry (MS): HRMS provides a highly accurate measurement of the molecular weight, allowing for the unambiguous determination of the elemental composition of the molecule.

Infrared (IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. Key vibrational bands, such as the C=O stretch of the lactam ring and vibrations associated with the aromatic ring, can be readily identified. mdpi.com

Circular Dichroism (CD) Spectroscopy: For chiral derivatives of pyrazolidinone, CD spectroscopy is a valuable tool. The sign of the n-π* Cotton effect observed in the 230-250 nm region can be correlated with the absolute configuration of stereogenic centers, particularly at the C5 position. acs.org

These techniques, when used in concert, provide a comprehensive characterization of the compound, from its fundamental connectivity to its complex three-dimensional structure and electronic properties.

Computational Chemistry and Molecular Modeling Studies of 1 4 Fluorophenyl Pyrazolidin 3 One Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is widely used to understand the binding mechanisms of potential drug candidates and to screen large libraries of compounds for their ability to interact with a specific biological target.

Molecular docking simulations have been employed to predict the binding modes and affinities of 1-(4-fluorophenyl)pyrazolidin-3-one analogues with various biological macromolecules. These studies have provided detailed information about the key interactions, such as hydrogen bonds and van der Waals forces, that govern the binding of these compounds to their targets. nih.gov For instance, the docking of pyrazole (B372694) derivatives into the active sites of protein kinases like VEGFR-2, Aurora A, and CDK2 has revealed potential inhibitory mechanisms. nih.gov The results of these simulations, often expressed as binding energy scores, help in ranking compounds based on their predicted affinity for the target. nih.gov A lower binding energy generally indicates a more stable protein-ligand complex. nih.gov

A study on pyrazole derivatives showed that compounds with specific substitutions, such as a 4-chlorophenyl or a 4-methoxyphenyl (B3050149) group, exhibited favorable binding energies with different protein kinases, suggesting their potential as inhibitors. nih.gov The docking results for these derivatives highlighted the importance of specific functional groups in forming stable interactions within the binding pocket of the proteins. nih.gov

Table 1: Representative Docking Scores of Pyrazole Derivatives with Protein Kinases

| Compound | Target Protein | Binding Energy (kcal/mol) |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (2W1G) | -8.57 |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 (2VTO) | -10.35 |

Data sourced from a molecular docking study on pyrazole derivatives. nih.gov

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govresearchgate.net This approach has been successfully used to identify novel hit compounds with a desired biological activity, including those based on the pyrazolidinone scaffold. nih.gov The process involves docking a large number of compounds into the active site of a target protein and ranking them based on their predicted binding affinity. physchemres.org

For example, virtual screening of a chemical library against the sigma-1 receptor, a protein implicated in neurodegenerative diseases, led to the identification of several potential binders. nih.gov This demonstrates the power of virtual screening in narrowing down the vast chemical space to a manageable number of candidates for further experimental testing. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry. ej-chem.org They aim to understand how the chemical structure of a compound influences its biological activity. ej-chem.orgresearchgate.net

The biological activity and selectivity of this compound analogues are significantly influenced by the nature and position of substituents on the pyrazolidinone core and the phenyl ring. SAR studies have revealed that modifications to these positions can lead to substantial changes in potency and target selectivity. For instance, the introduction of different groups on the phenyl ring can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with the target protein. researchgate.net

A QSAR study on a series of pyrazolone (B3327878) derivatives highlighted the importance of molecular descriptors, derived from the chemical structure, in correlating with their antimicrobial activity. ej-chem.org Such studies provide a mathematical model that can predict the biological activity of new, unsynthesized compounds. ej-chem.org

The fluorine atom plays a crucial role in modern drug design due to its unique properties, including high electronegativity and a small van der Waals radius. nih.gov In the context of this compound, the fluorine atom at the para-position of the phenyl ring significantly influences the compound's physicochemical properties and, consequently, its biological activity. nih.govsci-hub.se

Computational studies have been instrumental in quantifying the contribution of the fluorine atom to the potency and selectivity of these compounds. The introduction of fluorine can alter the electronic distribution within the molecule, affecting its ability to form key interactions with the target. sci-hub.se For example, the fluorine atom can participate in favorable electrostatic interactions with the protein, enhancing binding affinity. sci-hub.se Furthermore, the C-F bond is very strong, which can increase the metabolic stability of the compound. nih.gov

In a study of atorvastatin, a drug that contains a 4-fluorophenyl group, this derivative was found to be significantly more potent than analogues with hydrogen, hydroxyl, or methoxy (B1213986) groups at the same position. sci-hub.se This highlights the positive impact that a fluorine substituent can have on biological activity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. ajchem-a.com DFT calculations provide valuable information about the electronic properties and reactivity of molecules. ajchem-a.com

For analogues of this compound, DFT calculations have been used to study their molecular structure, vibrational frequencies, and electronic properties. ajchem-a.com These studies help in understanding the distribution of electrons within the molecule, which is crucial for predicting its reactivity and interaction with biological targets. ajchem-a.com

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. ajchem-a.com A larger energy gap suggests higher stability. ajchem-a.com The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps to visualize the charge distribution and identify regions of the molecule that are prone to electrophilic or nucleophilic attack. ajchem-a.com For example, in a study of a related oxadiazole, the nitrogen atoms of the oxadiazole ring were identified as the likely sites for electrophilic attack based on the MEP analysis. ajchem-a.com

Table 2: Calculated Electronic Properties of a Fluorophenyl-containing Heterocycle

| Parameter | Value (eV) |

| HOMO Energy | -6.5743 |

| LUMO Energy | -2.0928 |

| Energy Gap (LUMO-HOMO) | 4.4815 |

Data from DFT calculations on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the spatial arrangement of atoms in a molecule and the energy associated with different arrangements, or conformers. For drug-like molecules, the bioactive conformation—the specific shape the molecule adopts when it binds to its biological target—is of paramount importance. Molecular dynamics (MD) simulations complement this by providing a dynamic view of the molecule's behavior over time, revealing its flexibility, conformational transitions, and interactions with its environment, such as a protein binding site.

Detailed research findings from crystallographic and computational studies have elucidated key structural features of this class of compounds. For instance, the analysis of a related compound, 1-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one, revealed that the five-membered pyrazolidinone ring characteristically adopts an envelope conformation. nih.gov In this conformation, one atom of the ring is displaced from the plane formed by the other four atoms. nih.gov X-ray crystallography of this analogue determined the specific atom (C7) and the extent of its displacement (0.363 Å). nih.gov Such studies also define the relative orientation of the different parts of the molecule; in this case, the two benzene (B151609) rings were found to be oriented at a dihedral angle of 88.61°. nih.gov

Computational analyses are often employed to understand the energy barriers between different conformations. nih.gov For pyrazole-based compounds, constraining the rotation of the aryl rings has been a strategy to probe the conformations optimal for receptor binding. nih.gov Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, combined with computational modeling, can determine the energy barriers for such rotations. nih.govmdpi.com The introduction of a fluorine atom, as in the parent compound, can lead to significant conformational variations compared to non-fluorinated analogues. mdpi.comsemanticscholar.org

Molecular dynamics simulations offer a deeper understanding of how these molecules behave in a biological context. nih.gov MD simulations can recreate the dynamic process of a ligand binding to a protein, showing how the protein's domains might open or close to accommodate the ligand and how stable interactions are formed and maintained with key amino acid residues. nih.gov These simulations track the system's energy and structural changes over time, typically on the nanosecond to microsecond scale, to ensure the modeled binding pose is stable and energetically favorable. nih.gov

Table 1: Conformational and Structural Details of a this compound Analogue This table summarizes key structural parameters determined from crystallographic analysis of 1-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one.

| Structural Feature | Finding | Source |

|---|---|---|

| Pyrazolidinone Ring Conformation | Adopts an envelope conformation. | nih.gov |

| Displaced Atom | The C7 atom is displaced from the plane of the other four ring atoms. | nih.gov |

| Displacement Distance | 0.363 (3) Å | nih.gov |

| Dihedral Angle (Benzene Rings) | The two benzene rings are oriented at a dihedral angle of 88.61 (3)°. | nih.gov |

| Intramolecular Interactions | Stabilized by intramolecular C—H⋯N hydrogen bonds. | nih.gov |

In Silico Lead Optimization and Drug Design Strategies

In silico lead optimization refers to the use of computational methods to guide the modification of a promising lead compound to improve its properties, such as binding affinity, selectivity, and pharmacokinetic profile. This process is a cornerstone of modern drug design, enabling more rapid and cost-effective development cycles.

One prominent strategy is fragment-based drug discovery (FBDD). frontiersin.orgnih.gov This approach begins by identifying small, low-molecular-weight fragments that bind weakly to the biological target. frontiersin.orgresearchgate.net These fragments then serve as starting points for building larger, more potent lead compounds through strategies like fragment growing, linking, or merging. nih.gov The initial fragments often adhere to the "Rule of Three," having a molecular weight under 300 Da, no more than three hydrogen bond donors and three acceptors, and a CLogP of 3 or less. frontiersin.orgnih.gov

Computational tools are critical for FBDD and other lead optimization strategies. researchgate.net They are used for:

Virtual Screening: Screening large libraries of compounds to identify those that are likely to bind to a target. researchgate.net

Hot Spot Analysis: Identifying regions in a protein's binding site that are major contributors to binding energy, which can then be targeted by ligand modifications. nih.govresearchgate.net

Structure-Activity Relationship (SAR) by Catalog: Using computational methods to explore how modifications to a fragment or lead compound affect its activity, often by virtually screening commercially available compounds for analogues. researchgate.net

De Novo Design: Using algorithms to design novel molecules that are predicted to have high affinity and good drug-like properties. nih.govresearchgate.net

A key goal of lead optimization is to improve potency and efficacy while maintaining favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. scienceopen.com A common challenge is "molecular obesity," where the process of improving binding affinity leads to molecules that are too large and lipophilic, resulting in poor pharmacokinetic profiles. scienceopen.com Therefore, strategies like structural simplification, which involves truncating unnecessary parts of a molecule, are also employed to enhance drug-likeness. scienceopen.com The inclusion of specific atoms, such as fluorine, is a well-established drug design strategy to enhance biological activity, improve metabolic stability, and increase binding affinity. nih.govmdpi.com

Table 2: Key In Silico Strategies in Lead Optimization This table outlines common computational strategies used to transform initial hits or fragments into viable drug candidates.

| Strategy | Description | Application |

|---|---|---|

| Fragment Growing | Extending a bound fragment by adding new functional groups to reach into adjacent pockets of the binding site. nih.gov | Improves binding affinity and explores interactions with the target. researchgate.net |

| Fragment Merging/Linking | Combining two or more fragments that bind to adjacent sites into a single, more potent molecule. nih.gov | Creates a high-affinity ligand by capturing the binding energy of multiple fragments. |

| Structural Simplification | Removing non-essential parts of a complex lead molecule to improve its properties. scienceopen.com | Avoids "molecular obesity" and improves ADMET profiles. scienceopen.com |

| Isosteric Replacement | Substituting a part of the molecule with another group of similar size and electronic properties. ump.edu.plump.edu.pl | Can improve potency, selectivity, or metabolic stability without drastic structural changes. |

| Privileged Scaffold Hopping | Replacing the central core of a molecule with a different scaffold known to bind to a particular class of targets. ump.edu.plump.edu.pl | Can lead to novel intellectual property and improved drug-like properties. |

Future Perspectives and Emerging Research Directions

Innovations in Synthetic Methodologies for Novel Pyrazolidinone Architectures

The development of efficient and sustainable synthetic methods is crucial for the generation of diverse libraries of pyrazolidinone analogs for biological screening. Recent research has focused on moving away from traditional, often harsh, reaction conditions towards more innovative and environmentally friendly approaches.

One such innovation is the use of mechanochemistry, specifically ball milling, for the synthesis of pyrazolidinone derivatives. A solvent-free method for the synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979) has been successfully achieved by grinding 4-chlorophenyl hydrazine (B178648) and methyl acrylate (B77674) in the presence of a base in a ball mill. researchgate.net This technique not only reduces solvent waste but can also lead to different reactivity and selectivity compared to solution-phase reactions.

Furthermore, the development of concise, multi-step procedures allows for the construction of complex molecular architectures. For instance, the core structure of marine natural products aspergiolides A and B was synthesized in a two-step process with a good yield. nih.gov This approach was then utilized to create a library of 25 structural analogs, highlighting how efficient synthetic strategies can facilitate the exploration of structure-activity relationships. nih.gov Similarly, a new fluorinated pyrazole (B372694), 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was synthesized through a two-step reaction involving a microwave-assisted one-pot three-component reaction followed by oxidative aromatization. mdpi.com These methodologies could be adapted for the synthesis of novel pyrazolidinone architectures, incorporating diverse substituents to modulate their physicochemical and pharmacological properties.

| Synthetic Innovation | Description | Potential Advantage for Pyrazolidinone Synthesis |

| Ball Milling | A mechanochemical technique that uses mechanical force to induce chemical reactions in the absence of a solvent. researchgate.net | Reduced solvent waste, potentially different reactivity and selectivity. researchgate.net |

| Concise Multi-step Synthesis | Efficient, often two-step, procedures to construct complex molecular cores. nih.gov | Rapid generation of diverse analog libraries for screening. nih.gov |

| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate chemical reactions. mdpi.com | Reduced reaction times and potentially higher yields. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by enabling a more rational and efficient approach to compound design. nih.govresearchgate.net These computational tools can analyze vast datasets to identify promising lead compounds, predict their biological activity and physicochemical properties, and suggest novel molecular structures with desired characteristics. springernature.commdpi.com

For the pyrazolidinone scaffold, AI and ML algorithms can be employed in several ways. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of pyrazolidinone derivatives with their biological activity. nih.gov This allows for the prediction of the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Generative models, a type of AI, can design novel pyrazolidinone architectures that are predicted to have high affinity for a specific biological target. springernature.com These models can explore a vast chemical space to identify molecules with optimal properties, potentially leading to the discovery of compounds with improved efficacy and reduced side effects. The use of AI in drug discovery is a significant shift in pharmaceutical research, combining advanced computational techniques with traditional scientific investigation to tackle long-standing challenges. nih.gov

| AI/ML Application | Description | Impact on Pyrazolidinone Research |

| QSAR Modeling | Develops mathematical models to predict the biological activity of compounds based on their chemical structure. nih.gov | Prioritizes the synthesis of the most promising pyrazolidinone derivatives. nih.gov |

| Generative Models | AI algorithms that can create novel molecular structures with desired properties. springernature.com | Designs new pyrazolidinone analogs with potentially enhanced efficacy and safety profiles. springernature.com |

| Virtual Screening | Computationally screens large libraries of compounds to identify those that are most likely to bind to a drug target. mdpi.com | Accelerates the identification of hit compounds from the pyrazolidinone class. mdpi.com |

Exploration of Unconventional Biological Targets and Therapeutic Areas

While pyrazolidinone derivatives have been investigated for a range of biological activities, the exploration of unconventional targets and therapeutic areas represents a significant opportunity for future research. A promising approach in drug discovery is to exploit the metabolic needs of pathogens by targeting essential metabolic pathways. nih.gov This could involve identifying and targeting enzymes in fungi or bacteria that are essential for their survival but are absent or significantly different in humans.

The search for novel antifungals, for example, is now focused on unconventional pathways such as enolase and enzymes in the mannitol (B672) biosynthesis and purine (B94841) nucleotide biosynthesis pathways. nih.gov Pyrazolidinone derivatives could be screened against these targets to identify potential new antifungal agents.

Furthermore, the exploration of novel target classes beyond traditional enzymes and receptors is gaining traction. These include lipids, carbohydrates, and even complex cellular structures. nih.gov For instance, lipid rafts, which are dynamic assemblies of proteins and lipids in cell membranes, are being investigated as therapeutic targets. nih.gov The development of pyrazolidinone-based molecules that can modulate the function of such unconventional targets could lead to breakthrough therapies for a variety of diseases.

| Unconventional Target Class | Example | Potential Therapeutic Application |

| Metabolic Enzymes | Fungal enolase, mannitol biosynthesis pathway enzymes. nih.gov | Development of novel antifungal agents. nih.gov |

| Lipid Assemblies | Lipid rafts involved in inflammation. nih.gov | Anti-inflammatory therapies. |

| Cellular Structures | Intermediate filaments involved in various diseases. nih.gov | Treatment of neuropathies, myopathies, and other conditions. nih.gov |

Development of Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

A detailed understanding of reaction mechanisms is crucial for optimizing synthetic routes and for studying the interactions of molecules with their biological targets. The development of advanced spectroscopic techniques that allow for real-time monitoring of chemical and biological processes is therefore of great importance.

In the context of biological studies, techniques like Förster Resonance Energy Transfer (FRET) and Surface Plasmon Resonance (SPR) can provide real-time information on the binding of a ligand, such as a pyrazolidinone derivative, to its protein target. These methods can determine binding affinities and kinetics, which are critical parameters in drug development. The application of these advanced spectroscopic techniques will undoubtedly deepen our understanding of the chemistry and biology of 1-(4-Fluorophenyl)pyrazolidin-3-one and related compounds, facilitating the design of more effective therapeutic agents.

常见问题

Q. What are the established synthetic routes for 1-(4-fluorophenyl)pyrazolidin-3-one, and what are their methodological advantages?

Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with fluorophenyl-substituted precursors. For example, solvent-free mechanochemical synthesis using a ball mill (as demonstrated for its chlorophenyl analog) minimizes solvent waste and enhances reaction efficiency, achieving yields >80% under ambient conditions . Traditional methods may employ reflux in polar aprotic solvents (e.g., DMF) with catalytic bases like K₂CO₃. Key steps include monitoring reaction progress via TLC and purification via recrystallization (ethanol/water mixtures).

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound derivatives?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, the monoclinic crystal system (space group P2₁/c) of a derivative, 1-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one, was resolved with SHELXL-97, yielding unit cell parameters:

| Parameter | Value |

|---|---|

| a | 11.455 Å |

| b | 7.1590 Å |

| c | 18.136 Å |

| β | 101.05° |

| Z | 4 |

| R factor | 0.060 |

| Data collection at 294 K with Mo-Kα radiation (λ = 0.71073 Å) ensures precision . |

Q. What biological activities are reported for pyrazolidin-3-one derivatives, and how are these evaluated experimentally?

Answer: Pyrazolidin-3-ones exhibit pesticidal activity (herbicidal, insecticidal) via inhibition of acetylcholinesterase or cytochrome P450 enzymes. Bioassays involve:

- In vitro enzyme inhibition assays (IC₅₀ determination using Ellman’s method).

- In vivo pest mortality studies (e.g., aphid populations treated with 100 ppm solutions).

Crystal structure-activity relationships (SAR) highlight the necessity of the 4-fluorophenyl group for hydrophobic interactions .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystallographic packing of this compound derivatives?

Answer: Graph set analysis (GSA) reveals intermolecular N–H···O and C–H···F interactions. For example, the title compound forms infinite chains via N–H···O bonds (graph descriptor C(4)) and stabilizes layers through C–H···F contacts, contributing to a 3D framework. These patterns are critical for predicting solubility and stability .

Q. What challenges arise in refining crystallographic data for pyrazolidin-3-ones, and how are they resolved?

Answer: Common issues include:

- Disorder in flexible substituents (e.g., methoxy groups): Addressed using SHELXL restraints (DELU, SIMU) to model thermal motion .

- Twinned crystals : Handled via integration of SHELXD for structure solution and PLATON for validation .

High-resolution data (θ > 25°) and anisotropic displacement parameter refinement improve accuracy .

Q. How can contradictions between spectroscopic (NMR/IR) and crystallographic data be resolved for this compound?

Answer: Discrepancies often arise from dynamic effects in solution vs. solid-state rigidity. Strategies include:

- DFT calculations (e.g., B3LYP/6-31G*) to compare optimized geometries with SCXRD data.

- Variable-temperature NMR to probe conformational flexibility.

For example, a 0.1 Å deviation in bond lengths between SCXRD and DFT may indicate solvation effects .

Q. What methodological advancements enable solvent-free synthesis of pyrazolidin-3-ones, and how do they compare to traditional routes?

Answer: Mechanochemical synthesis (ball milling) eliminates solvents, reducing environmental impact. Key parameters:

| Parameter | Ball Mill | Traditional |

|---|---|---|

| Time | 2–4 hrs | 12–24 hrs |

| Yield | 80–85% | 70–75% |

| Purity | >95% | 90–95% |

| Characterization via PXRD confirms phase purity, while DSC confirms absence of solvent residues . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。